molecular formula C13H12N2O B493258 Carbanilide CAS No. 102-07-8

Carbanilide

Cat. No.: B493258
CAS No.: 102-07-8
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Description

Diphenylurea, also known as 1,3-diphenylurea, is a phenyl urea-type compound with the chemical formula C13H12N2O. It is a colorless solid that is prepared by the transamidation of urea with aniline. Diphenylurea is known for its role as a cytokinin, a type of plant hormone that induces flower development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylurea can be synthesized through various methods. One common method involves the reaction of aniline with urea under high temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{2C}_6\text{H}_5\text{NH}_2 + \text{CO(NH}_2\text{)}_2 \rightarrow \text{(C}_6\text{H}_5\text{NH)}_2\text{CO} + \text{2NH}_3 ]

Industrial Production Methods: Industrial production of diphenylurea often involves the use of catalysts to enhance the reaction rate and yield. For example, the catalytic reductive carbonylation of nitrobenzene in the presence of palladium catalysts has been reported to produce diphenylurea with high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Diphenylurea undergoes various chemical reactions, including:

    Oxidation: Diphenylurea can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: Diphenylurea can undergo substitution reactions where one or both phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions depending on the substituent being introduced.

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

Carbanilide serves as a reagent in organic synthesis . It is primarily utilized as a building block for the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Biology

This compound exhibits potential biological activity , particularly in antimicrobial and antifungal applications. Studies have indicated that certain derivatives of this compound possess significant biological properties, making them candidates for further research.

  • Antimicrobial Properties : this compound compounds have been investigated for their ability to inhibit microbial growth, which could lead to new antimicrobial agents .
  • Toxicology Studies : Research into the toxicological effects of this compound has been conducted, particularly in relation to its impact on aquatic organisms and potential bioaccumulation effects in ecosystems .

Medicine

In the medical field, this compound is under investigation for its therapeutic potential. Ongoing research aims to explore its applications in drug development.

Therapeutic Potential

  • Antileukemic Activity : Some this compound derivatives have shown promise in preclinical studies for their antileukemic properties, suggesting a potential role in cancer treatment .
  • Tuberculostatic Properties : Research indicates that certain this compound compounds exhibit tuberculostatic effects, which could be beneficial in treating tuberculosis .

Industry

This compound finds applications in various industrial processes, particularly in the manufacturing of chemical products.

Industrial Applications

  • Chemical Manufacturing : It is used as an intermediate in the production of dyes and other chemicals, demonstrating its versatility within industrial chemistry.
  • Pesticides : The compound has been explored for use in pesticide formulations due to its biological activity against pests .

Case Study 1: Synthesis of this compound

A study demonstrated the synthesis of this compound from aniline and carbon dioxide using specific catalytic conditions. The reaction was optimized to achieve high yields of this compound without the need for hydrogen gas, showcasing an environmentally friendly approach to synthesis .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound derivatives found that certain compounds exhibited significant inhibition against pathogenic bacteria. This study highlights the potential for developing new antimicrobial agents based on this compound structures .

Data Tables

Application AreaSpecific UseFindings
ChemistryOrganic synthesisThis compound serves as a versatile reagent for complex molecule formation.
BiologyAntimicrobial activityCertain derivatives show significant inhibition against microbes.
MedicineAntileukemicSome compounds exhibit promising results in preclinical studies.
IndustryChemical manufacturingUsed as an intermediate for dyes and pesticides.

Biological Activity

Carbanilide, a compound belonging to the class of carbanilides, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on hormone receptors, antimicrobial properties, and implications for human and animal health.

Overview of this compound

This compound is a synthetic compound primarily known for its use in various applications, including as an antimicrobial agent in personal care products. Its structural analogs, such as triclocarban (TCC) and triclosan (TCS), have been studied extensively for their biological effects.

Hormonal Activity

Recent studies have demonstrated that certain this compound compounds can influence hormone receptor activity. Specifically, TCC has been shown to enhance estradiol (E2)-dependent and testosterone-dependent activation of estrogen receptors (ER) and androgen receptors (AR). The enhancement can reach up to 2.5-fold , indicating a significant interaction with these hormonal pathways .

Table 1: Hormonal Activity of Carbanilides

CompoundConcentration (μM)ER ActivationAR ActivationAgonistic Activity
TCC1-10Up to 2.5xUp to 2.5xMinimal
TCS0.1-10WeakWeakAntagonistic

This data suggests that while carbanilides may not act as strong agonists on their own, they can potentiate the effects of endogenous hormones, raising concerns about their role as endocrine disruptors.

Antimicrobial Properties

Carbanilides are also recognized for their antimicrobial properties. TCC and TCS have been widely used in personal care products due to their ability to inhibit bacterial growth. However, the increasing prevalence of these compounds has raised concerns regarding their environmental impact and potential for developing antibiotic resistance.

Case Study: Antimicrobial Efficacy of TCC

A study conducted on the antimicrobial efficacy of TCC demonstrated its effectiveness against several bacterial strains at varying concentrations. The results indicated that TCC inhibited bacterial growth significantly at concentrations above 1 μM , although resistance was observed in some strains after prolonged exposure .

Toxicological Implications

The biological activity of carbanilides extends beyond hormonal modulation and antimicrobial action; they may also pose toxicological risks. The weak agonistic and antagonistic activities observed in bioassays suggest that these compounds could disrupt normal endocrine functions, potentially leading to adverse health outcomes in humans and wildlife .

Table 2: Toxicological Effects of Carbanilides

EffectObserved Outcome
Endocrine DisruptionAltered hormone receptor activity
Antimicrobial ResistanceDevelopment in bacterial strains
CytotoxicityElevated cytosolic calcium levels

Q & A

Q. Basic: How to design an HPLC-based method for quantifying Carbanilide in environmental samples?

Methodological Answer:
To design an HPLC method for this compound quantification:

  • Column Selection : Use a reversed-phase C18 column with a mobile phase of 2% aniline in toluene for derivatization of phosgene to this compound .
  • Calibration : Prepare a linear calibration curve (e.g., 0.1–10 µg/mL) using this compound standards. Validate linearity with an R² ≥ 0.995 and ensure daily calibration standards maintain ≤10% variability in response factors .
  • Detection : Monitor at 254 nm UV absorbance. Terminate data acquisition after this compound elution to avoid interference from overlapping peaks .
  • Data Calculation : Apply the equation Wd=RFcRdVEVIW_d = \frac{RF_c \cdot R_d \cdot V_E}{V_I}, where RFcRF_c is the response factor, RdR_d is the sample response, VEV_E is the extract volume, and VIV_I is the injected volume .

Q. Advanced: What experimental controls mitigate interference from chloroformates during this compound quantification?

Methodological Answer:

  • Pre-Analysis Screening : Test samples for chloroformates using GC-MS before HPLC analysis, as chloroformates react with aniline to form urea derivatives that co-elute with this compound .
  • HPLC Optimization : Adjust the mobile phase pH or gradient to separate urea derivatives from this compound. For example, using a methanol-water gradient (70:30 to 90:10) improves resolution .
  • Reagent Purity : Vacuum-distill aniline to remove trace this compound impurities, which can inflate background signals .

Q. Basic: What steps ensure reagent stability in aniline-based this compound derivatization?

Methodological Answer:

  • Storage Conditions : Store aniline-toluene reagents in amber glassware at 4°C to prevent oxidation.
  • Purity Checks : Perform weekly UV-Vis scans (200–400 nm) to detect degradation products (e.g., nitrobenzene peaks at 270 nm) .
  • Impinger Maintenance : Replace impinger solutions every 24 hours during air sampling to avoid precipitation of aniline salts caused by acidic contaminants .

Q. Advanced: How to resolve contradictions between theoretical and experimental this compound yields in phosgene detection?

Methodological Answer:

  • Error Source Analysis :
    • Sampling Volume : Adjust air volume calculations for temperature/pressure using Vc=Vm298TP760V_c = V_m \cdot \frac{298}{T} \cdot \frac{P}{760}, where TT is ambient temperature (K) and PP is pressure (mm Hg) .
    • Stoichiometric Validation : Confirm the 1:1 molar ratio of phosgene to this compound via spiked recovery experiments. Deviations >5% indicate incomplete derivatization or interference .
  • Statistical Reconciliation : Apply ANOVA to compare batch-wise yields. Outliers may require recalibration or reagent replacement .

Q. Basic: What statistical methods validate this compound calibration curves under variable humidity?

Methodological Answer:

  • Robustness Testing : Generate calibration curves at 30%, 50%, and 70% humidity. Use linear regression to assess slope consistency (p > 0.05 for homogeneity of slopes) .
  • Error Bars : Calculate standard deviation (SD) for triplicate injections. Accept curves with SD < 5% across all concentration points .
  • Outlier Detection : Apply Grubbs’ test to remove outliers (α = 0.05) before curve fitting .

Q. Advanced: How to optimize this compound detection limits in low-phosgene environments (<1 ppbv)?

Methodological Answer:

  • Preconcentration : Use solid-phase extraction (SPE) with C18 cartridges to concentrate this compound from large air volumes (e.g., 500 L) .
  • Sensitivity Enhancement : Switch to fluorescence detection (ex: 280 nm, em: 320 nm) for a 10-fold lower detection limit compared to UV .
  • Noise Reduction : Employ blank subtraction (aniline-toluene blanks analyzed hourly) to correct for baseline drift .

Q. Basic: What quality control (QC) protocols ensure reproducibility in this compound studies?

Methodological Answer:

  • Internal Standards : Spike samples with deuterated this compound (e.g., this compound-d10) to correct for recovery losses .
  • QC Samples : Include triplicate mid-level standards (e.g., 5 µg/mL) in each batch. Accept batches with intra-day precision ≤10% RSD .
  • Blind Testing : Distribute 10% of samples as blinded duplicates to assess inter-operator variability .

Q. Advanced: How to address non-linearity in this compound calibration curves at high concentrations (>50 µg/mL)?

Methodological Answer:

  • Dilution Protocols : Dilute samples in toluene to bring concentrations within the linear range. Validate dilution integrity via % recovery (95–105%) .
  • Curve Splitting : Use segmented linear regression (e.g., 0–50 µg/mL and 50–100 µg/mL) with separate slope/intercept calculations .
  • Column Saturation Check : Monitor column backpressure; sudden increases indicate overloading. Reduce injection volume from 20 µL to 10 µL .

Q. Basic: How to document this compound synthesis and purity for peer-reviewed publication?

Methodological Answer:

  • Synthesis Reporting : Detail reaction conditions (e.g., aniline:phosgene molar ratio, solvent, temperature) and characterize products via NMR (¹H, ¹³C) and HRMS .
  • Purity Criteria : Report HPLC purity ≥98% (area normalization) and elemental analysis (C, H, N) within 0.3% of theoretical values .
  • Data Deposition : Upload raw spectral data to repositories like Figshare or Zenodo, citing DOIs in the manuscript .

Q. Advanced: How to reconcile contradictory this compound stability data in acidic vs. alkaline environments?

Methodological Answer:

  • Controlled Stability Studies : Incubate this compound in buffered solutions (pH 2–12) at 25°C. Quantify degradation via HPLC every 24 hours for 7 days .
  • Kinetic Modeling : Fit data to first-order decay models (t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}). Compare rate constants (k) across pH levels to identify instability thresholds .
  • Mechanistic Probes : Use LC-MS to identify degradation products (e.g., aniline release at pH <4), confirming hydrolysis pathways .

Properties

IUPAC Name

1,3-diphenylurea
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InChI

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
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InChI Key

GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
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Molecular Formula

C13H12N2O
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DSSTOX Substance ID

DTXSID2025183
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Molecular Weight

212.25 g/mol
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Physical Description

1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid
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Boiling Point

504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL
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Density

1.239 (NTP, 1992) - Denser than water; will sink, 1.239
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Color/Form

RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS

CAS No.

102-07-8; 26763-63-3, 102-07-8
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Melting Point

460 °F (NTP, 1992), 238 °C, 239 - 240 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

After 45 minutes at 160° C., the solution contained 0.050 mole each of methyl N-phenyl carbamate and aniline, representing quantitative urea alcoholysis.
[Compound]
Name
methyl N-phenyl carbamate
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a capped vial (1 mL) containing a solution of phenylazide (6.6 mg, 55 μmol) in dry THF (300 μL), was added [RhCl(cod)]2 (0.27 mg, 0.55 μmol), and 1,2-bis(diphenylphosphino)ethane (0.44 mg, 1.1 μmol) and was shaken until the solution was homogeneous. After addition of aniline (10 μL, 110 μmol), the resulting mixture was transferred to the micro-autoclave, which was pre-charged with [11C]CO. The autoclave (250 μL) was heated at 120° C. for 5 min under 35 MPa and the crude product was transferred to a reduced pressure vial. The radioactivity was measured before and after the vial was flushed with N2 (the [11C]CO-trapping efficiency of 82% was determined based on these values). A small amount of crude product was collected and analyzed by the reversed phase HPLC. Yield of product: 82%. The product was identified by HPLC with an added authentic reference compound.
Quantity
6.6 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step One
[Compound]
Name
[RhCl(cod)]2
Quantity
0.27 mg
Type
reactant
Reaction Step Two
Quantity
0.44 mg
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Into a 200 ml autoclave equipped with a magnetic stirrer were introduced 5.6 g of nitrobenzene, 7.8 g of aniline, 27 ml of toluene, 6.3 g of N,N,N',N'-tetramethylurea (referred to hereafter as TMU), and 20 mg of Ru3 (CO)12. Thereafter the atmosphere within the system was changed to one of carbon monoxide, within was set at a pressure of 50 kg/cm2. Subsequently the reaction was carried out at 160° C. for 2 hours, with continuous stirring. After completion of the reaction, the system was cooled to room temperature, and following gas evacuation, the reaction liquor was filtered and 3.5 g of N,N'-diphenyl urea crystals obtained. The filtrate was analyzed by gas chromatography and high speed liquid chromatography, and found to contain 0.1 g of N,N'-diphenyl urea and 2.9 g of nitrobenzene. This indicated that the TOF (Turn Over Frequency) of N,N'-diphenyl urea production was 100 h-1 based on catalyst metal atoms, and the selectivity based on nitrobenzene was 94%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Ru3 (CO)12
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The above reaction was carried out in a high-grade stainless steel autoclave fitted with a polytetrafluoroethylene beaker of 100 cm3 capacity. 0.0373 g (0.1 mmole) of N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II), 0.0172 g (0.1 mmole( of p-toluenesulfonic acid, 4.6498 g (50.0 mmole) aniline, 1.2318 g (10.0 mmole) of nitrobenzene and 8.69 g (10 mmole) of toluene were mixed in the autoclave. The autoclave was flushed three times with gaseous nitrogen and then was pressurized with 50 bar carbon monoxide. After the gas supply was interrupted, the autoclave was inserted into an aluminum block that had been preheated to 200° C. Following 5 minutes, the autoclave reaction temperature reached 170° C. which thereupon was kept constant. Following 6 h of reaction, the autoclave was cooled with cold water and ice and reached room temperature in 5 minutes. The reaction mixture was filtered off and the solid substance so obtained was washed with toluene (3×10 ml). Thereupon the solid substance was dried in high vacuum for 4 h. Characterization was implemented by 1H-NMR, MS, CHN analysis and melting point. This test, not yet optimized, gave 3.0414 g of N,N′-diphenylurea, relating to a yield of 23.9%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N′-bis(salicylidene)-1,2-phenylenediaminocobalt(II)
Quantity
0.0373 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.6498 g
Type
reactant
Reaction Step Three
Quantity
1.2318 g
Type
reactant
Reaction Step Three
Quantity
8.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
23.9%

Retrosynthesis Analysis

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